4-BENZYLOXYPHENYL MAGNESIUM BROMIDE 4-BENZYLOXYPHENYL MAGNESIUM BROMIDE
Brand Name: Vulcanchem
CAS No.: 120186-59-6
VCID: VC0056110
InChI: InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1
SMILES: C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]
Molecular Formula: C13H11BrMgO
Molecular Weight: 287.43 g/mol

4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

CAS No.: 120186-59-6

Cat. No.: VC0056110

Molecular Formula: C13H11BrMgO

Molecular Weight: 287.43 g/mol

* For research use only. Not for human or veterinary use.

4-BENZYLOXYPHENYL MAGNESIUM BROMIDE - 120186-59-6

Specification

CAS No. 120186-59-6
Molecular Formula C13H11BrMgO
Molecular Weight 287.43 g/mol
IUPAC Name magnesium;phenylmethoxybenzene;bromide
Standard InChI InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1
Standard InChI Key VMPINCGEFWWFMA-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Introduction

Chemical Identity and Structure

4-Benzyloxyphenyl magnesium bromide (CAS No. 120186-59-6) is characterized by a phenyl group substituted with a benzyloxy group, with the magnesium-bromide functionality providing its reactivity as a Grignard reagent . The compound features a carbon-magnesium bond that makes it highly nucleophilic and useful in various organic transformations.

Basic Identification Parameters

The compound is officially identified by the following parameters:

ParameterValue
CAS Number120186-59-6
Molecular FormulaC₁₃H₁₁BrMgO
Molecular Weight287.43 g/mol
IUPAC Namemagnesium;phenylmethoxybenzene;bromide
Standard InChIKeyVMPINCGEFWWFMA-UHFFFAOYSA-M
PubChem Compound ID54703013

The structural features of this compound include a phenylmethoxy group attached to a phenyl ring, with the magnesium bromide moiety providing the characteristic reactivity of Grignard reagents. The presence of the benzyloxy group enhances its nucleophilicity while also offering protection for the hydroxyl functionality, which can be advantageous in multi-step synthesis processes .

Structural Representation

In chemical notation, the compound can be represented using the canonical SMILES notation:
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

This structure highlights the benzyloxy group attached to the phenyl ring, with the negative charge on the phenyl ring balanced by the magnesium cation, while the bromide serves as the counterion.

Synthesis Methods

4-Benzyloxyphenyl magnesium bromide is typically synthesized through a reaction pathway common to most Grignard reagents, requiring careful attention to reaction conditions due to its sensitivity to moisture and air.

Standard Preparation Protocol

The standard preparation involves the reaction of 4-benzyloxybromobenzene with magnesium metal in an appropriate anhydrous solvent, most commonly tetrahydrofuran (THF). This reaction proceeds via an electron transfer mechanism, forming the carbon-magnesium bond that characterizes Grignard reagents .

The synthesis must be conducted under strictly anhydrous conditions and an inert atmosphere (typically nitrogen or argon) to prevent degradation of the reagent . The reaction is often initiated with a small crystal of iodine or by physical activation of the magnesium surface .

Analogous Synthetic Approaches

Similar approaches used for other Grignard reagents can be applied to 4-benzyloxyphenyl magnesium bromide synthesis. For example, the technique used in preparing n-octyl magnesium bromide can be adapted:

  • Magnesium chips and a catalyst (typically iodine) are added to a dried reaction vessel under inert gas protection

  • Anhydrous solvent (THF or diethyl ether) is added to the system

  • 4-Benzyloxybromobenzene is slowly added to the mixture while maintaining temperature control

  • The reaction is allowed to proceed until completion, typically indicated by the consumption of magnesium and formation of a gray, nearly transparent solution

Chemical Properties and Reactivity

4-Benzyloxyphenyl magnesium bromide exhibits the characteristic reactivity patterns of Grignard reagents, with several notable features specific to its structure.

General Reactivity Profile

As a Grignard reagent, 4-benzyloxyphenyl magnesium bromide acts as a strong nucleophile, particularly in reactions with electrophilic species such as carbonyl compounds . The carbon-magnesium bond is highly polarized, with the carbon bearing significant negative character, making it reactive toward electrophiles.

The presence of the benzyloxy group provides an additional point of interest in its reactivity, as this functional group can influence the electronic properties of the aromatic ring and consequently modify the reactivity of the carbon-magnesium bond .

Key Reaction Types

The compound participates in various reaction types, including:

  • Addition to carbonyl compounds to form alcohols

  • Coupling reactions for carbon-carbon bond formation

  • Halogen-metal exchange reactions

  • Transmetalation processes

When reacting with carbonyl compounds, 4-benzyloxyphenyl magnesium bromide undergoes nucleophilic addition to form the corresponding alcohols after workup. This reactivity makes it valuable in the synthesis of complex molecules containing hydroxyl functionalities .

Applications in Organic Synthesis

4-Benzyloxyphenyl magnesium bromide serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules containing protected phenolic groups.

Carbon-Carbon Bond Formation

One of the primary applications of this Grignard reagent is in carbon-carbon bond formation reactions. The compound can be used to introduce the 4-benzyloxyphenyl moiety into various molecular scaffolds through reaction with suitable electrophiles .

In particular, reactions with aldehydes and ketones produce secondary and tertiary alcohols, respectively, which can be further transformed into more complex structures . This capability makes the reagent valuable in pharmaceutical and fine chemical synthesis.

Protection Strategy in Multistep Synthesis

The benzyloxy group in 4-benzyloxyphenyl magnesium bromide serves as a protecting group for phenolic hydroxyl functionalities. This protection strategy is important in multistep synthesis where selective transformations are required . After completing the desired transformations, the benzyl protecting group can be removed through methods such as catalytic hydrogenation or acid-catalyzed hydrolysis to reveal the phenolic hydroxyl group .

This approach is analogous to the strategy described in the patent literature for other reactions, where trityl and other protecting groups are used to mask reactive functionalities during chemical transformations .

FormulationConcentrationSolventPackaging
Solution0.5 MTHFVarious volumes
Solution0.8 MTHF100 ml (AcroSeal™)
Solution1.0 MTHFVarious volumes
Neat formN/AN/AResearch quantities

These formulations are typically supplied in sealed containers under inert gas to maintain their stability and reactivity .

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